3,5-Bis(aminomethyl)benzoic acid
Overview
Description
3,5-Bis(aminomethyl)benzoic acid is an organic compound with the molecular formula C9H12N2O2 It is characterized by the presence of two aminomethyl groups attached to the benzene ring at the 3 and 5 positions, along with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(aminomethyl)benzoic acid can be achieved through several methods. One common approach involves the reduction of 3,5-dinitrobenzoic acid using hydrogen or a reducing agent such as a sulfoxide . The reaction typically requires a catalyst and is carried out under controlled conditions to ensure the selective reduction of the nitro groups to aminomethyl groups.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction reactions using hydrogen gas and a suitable catalyst. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(aminomethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl groups can be oxidized to form corresponding imines or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol under suitable conditions.
Substitution: The aminomethyl groups can participate in nucleophilic substitution reactions, forming derivatives such as Schiff bases.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Imines, amides.
Reduction: Alcohols.
Substitution: Schiff bases, alkylated or acylated derivatives.
Scientific Research Applications
3,5-Bis(aminomethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme interactions and protein labeling due to its ability to form stable complexes with metal ions.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Bis(aminomethyl)benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The aminomethyl groups can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the context of the study .
Comparison with Similar Compounds
- 3,4-Bis(aminomethyl)benzoic acid
- 2,5-Bis(aminomethyl)benzoic acid
- 4,5-Bis(aminomethyl)benzoic acid
Comparison: 3,5-Bis(aminomethyl)benzoic acid is unique due to the specific positioning of the aminomethyl groups, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications where other isomers may not be as effective.
Properties
IUPAC Name |
3,5-bis(aminomethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H,4-5,10-11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPOXFVWUYMSLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CN)C(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570270 | |
Record name | 3,5-Bis(aminomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105995-43-5 | |
Record name | 3,5-Bis(aminomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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